Fmoc-D-Asn-OH
CAS No.: 108321-39-7
Cat. No.: VC21541487
Molecular Formula: C19H18N2O5
Molecular Weight: 354.4 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 108321-39-7 |
---|---|
Molecular Formula | C19H18N2O5 |
Molecular Weight | 354.4 g/mol |
IUPAC Name | (2R)-4-amino-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-oxobutanoic acid |
Standard InChI | InChI=1S/C19H18N2O5/c20-17(22)9-16(18(23)24)21-19(25)26-10-15-13-7-3-1-5-11(13)12-6-2-4-8-14(12)15/h1-8,15-16H,9-10H2,(H2,20,22)(H,21,25)(H,23,24)/t16-/m1/s1 |
Standard InChI Key | YUGBZNJSGOBFOV-MRXNPFEDSA-N |
Isomeric SMILES | C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CC(=O)N)C(=O)O |
SMILES | C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC(=O)N)C(=O)O |
Canonical SMILES | C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC(=O)N)C(=O)O |
Chemical Structure and Properties
Fmoc-D-Asn-OH is characterized by its fluorenylmethoxycarbonyl (Fmoc) protecting group attached to the alpha-amino function of D-asparagine. This protecting group ensures selective reactivity during peptide coupling reactions while maintaining stereochemical integrity.
Basic Chemical Properties
The Fmoc protected D-asparagine contains several key functional groups:
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The fluorenylmethoxycarbonyl (Fmoc) group at the N-terminus
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A carboxylic acid group at the alpha-carbon
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An amide side chain characteristic of asparagine
Based on data from related compounds, we can infer several physical and chemical properties of Fmoc-D-Asn-OH:
Property | Value/Description |
---|---|
Appearance | White to off-white solid |
Storage temperature | 2-8°C (recommended) |
Solubility | Limited in acetonitrile and chloroform, moderate in methanol |
Stability | Sensitive to strongly acidic conditions |
pKa | Approximately 3.8 (predicted) |
Protected Derivatives
Fmoc-D-Asn-OH is commonly used with additional protecting groups on the side chain. One important derivative is Fmoc-D-Asn(Trt)-OH (CAS: 180570-71-2), which incorporates a trityl protecting group on the side chain amide . This derivative has the following properties:
Property | Fmoc-D-Asn(Trt)-OH Value |
---|---|
Molecular Formula | C38H32N2O5 |
Molecular Weight | 596.67 g/mol |
Melting Point | 211-216°C |
Boiling Point | 858.1±65.0 °C (Predicted) |
Density | 1.271±0.06 g/cm3 (Predicted) |
Form | Solid |
Color | White to Off-White |
The trityl protection prevents unwanted side reactions of the asparagine side chain during peptide synthesis .
Role in Peptide Synthesis
Fmoc-D-Asn-OH serves as a fundamental building block in solid-phase peptide synthesis (SPPS), specifically within the Fmoc/tBu protection strategy.
Advantages in Peptide Chemistry
The Fmoc protection strategy offers several advantages:
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Mild deprotection conditions using bases (typically 20% piperidine in N-methylpyrrolidone)
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Orthogonal protection with side chain protecting groups
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High coupling yields
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Minimal racemization during coupling reactions
In standard peptide synthesis protocols, Fmoc-protected amino acids including Fmoc-D-Asn-OH are coupled using activating agents such as HBTU, PyBOP or DIC/oxyma . The synthesis typically proceeds at temperatures around 75°C with coupling times of approximately 4 minutes when using microwave-assisted peptide synthesis techniques .
Side Chain Protection Requirements
The side chain amide of asparagine requires protection during peptide synthesis to prevent unwanted side reactions. The trityl (Trt) group is commonly employed for this purpose, as shown in the use of Fmoc-Asn(Trt)-OH in various peptide synthesis protocols . This protecting group is removed during the final cleavage step, typically using trifluoroacetic acid (TFA) mixtures.
Synthetic Approaches and Modifications
Derivatives and Modifications
Several derivatives of Fmoc-protected asparagine have been developed for specialized applications. These include:
Fmoc-N-Me-D-Asn-OH
This N-methylated derivative (CAS: 2044709-67-1) has a molecular weight of 368.4 g/mol and the IUPAC name N-(fluorenylmethoxycarbonyl)-N-methyl-D-asparagine . The N-methylation modifies the backbone properties of resulting peptides, often increasing lipophilicity and resistance to proteolytic degradation.
Glycosylated Derivatives
Glycosylated derivatives of asparagine are crucial for the synthesis of glycopeptides. Examples include:
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Fmoc-L-Asn(beta-D-Glc(Ac)4-OH (CAS: 154395-64-9), with a molecular formula of C33H36N2O14 and molecular weight of 684.64 g/mol
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Fmoc-L-Asn(beta-D-GlcNAc(Ac)3)-OH (CAS: 131287-39-3), with a molecular formula of C33H37N3O13 and molecular weight of 683.66 g/mol
While these are L-isomers, analogous D-isomer derivatives can be synthesized using similar approaches.
Synthetic Methods
The synthesis of Fmoc-D-Asn-OH typically starts with D-asparagine followed by selective Fmoc protection of the alpha-amino group. Standard synthetic routes include:
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Reaction of D-asparagine with Fmoc-OSu (N-(9-fluorenylmethoxycarbonyloxy)succinimide) in a mixed aqueous/organic solvent system
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Protection of the side chain amide, if required, using appropriate reagents (e.g., trityl chloride)
Applications in Research and Development
Peptide-Based Biomaterials
Fmoc-protected amino acids, including Fmoc-D-Asn-OH, are essential components in the development of peptide-based biomaterials. For example, in research focusing on artificial mussel glue proteins, Fmoc-protected amino acids are used to synthesize peptide segments that mimic natural adhesive proteins .
Therapeutic Peptides
The incorporation of D-amino acids, including D-asparagine, into therapeutic peptides offers several advantages:
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Enhanced stability against proteolytic degradation
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Modified secondary structure
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Altered bioavailability
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Novel biological activities
Tumor Imaging Applications
Glycosylated derivatives of Fmoc-protected asparagine have been used in the synthesis of peptides with applications in tumor imaging. For instance, Fmoc-L-Asn(beta-D-GlcNAc(Ac)3)-OH can be used in the synthesis of silicon-fluoride acceptor (SiFA) derivatized octreotate derivatives, which serve as tumor imaging agents in positron emission tomography (PET) .
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